Acetyl nitrate Acetyl nitrate
Brand Name: Vulcanchem
CAS No.: 591-09-3
VCID: VC8368128
InChI: InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3
SMILES: CC(=O)O[N+](=O)[O-]
Molecular Formula: C2H3NO4
Molecular Weight: 105.05 g/mol

Acetyl nitrate

CAS No.: 591-09-3

Cat. No.: VC8368128

Molecular Formula: C2H3NO4

Molecular Weight: 105.05 g/mol

* For research use only. Not for human or veterinary use.

Acetyl nitrate - 591-09-3

Specification

CAS No. 591-09-3
Molecular Formula C2H3NO4
Molecular Weight 105.05 g/mol
IUPAC Name nitro acetate
Standard InChI InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3
Standard InChI Key JCZMXVGQBBATMY-UHFFFAOYSA-N
SMILES CC(=O)O[N+](=O)[O-]
Canonical SMILES CC(=O)O[N+](=O)[O-]

Introduction

Synthesis and Production

Conventional Synthesis

Acetyl nitrate is traditionally synthesized via the reaction of acetic anhydride with nitric acid, as described by the equation:

(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH\text{(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH}

This exothermic process requires careful temperature control to prevent decomposition or explosive hazards . Historical methods also involve the reaction of ketene with nitric acid, though this approach is less commonly employed due to handling difficulties .

Continuous Flow Synthesis

Modern innovations leverage continuous flow systems to generate acetyl nitrate in situ, enhancing safety and efficiency. A 2025 study demonstrated the integration of acetic anhydride and nitric acid in a microreactor, enabling precise mixing and immediate consumption of the reagent. This method reduced thermal runaway risks and achieved a 95% yield in the nitration of furfural to nitrofurfural, a key pharmaceutical intermediate .

Table 1: Comparison of Synthesis Methods

MethodConditionsYieldSafety Profile
Conventional Batch0–5°C, batch reactor70–85%High risk of explosion
Continuous FlowRT, microreactor90–95%Enhanced thermal control

Physical and Chemical Properties

Acetyl nitrate is a hygroscopic liquid with a density of 1.24 g/cm³ at 15°C and a boiling point of 22°C under reduced pressure (70 mmHg) . It decomposes explosively when heated above 60°C or upon contact with oxidizing agents like mercury oxide . Its instability necessitates storage in the dark over desiccants like P₂O₅, though fresh preparation is recommended for critical applications .

Table 2: Key Physical Properties

PropertyValue
Molecular formulaC₂H₃NO₄
Molecular weight105.05 g/mol
Density (15°C)1.24 g/cm³
Boiling point (70 mmHg)22°C

Chemical Reactivity and Mechanisms

Nitration Reactions

Acetyl nitrate excels in electrophilic aromatic nitration, particularly for substrates sensitive to harsh conditions. In Menke nitration, it facilitates regioselective nitration via a six-membered transition state, as evidenced by computational studies. For example, nitration at the C-6 position of indole derivatives proceeds with an activation energy of 38.7 kcal/mol, compared to 42.6 kcal/mol for C-8, favoring the former . Polar solvents like acetic acid further enhance selectivity by stabilizing transition states .

Hydrolysis and Stability

In moist environments, acetyl nitrate undergoes rapid hydrolysis:

CH₃C(O)ONO₂ + H₂O → CH₃COOH + HNO₃\text{CH₃C(O)ONO₂ + H₂O → CH₃COOH + HNO₃}

This reaction limits its shelf life and necessitates anhydrous conditions during storage .

Acetylation Reactions

The compound acetylates amines and alcohols, analogous to acetyl chloride. For instance, it converts primary amines to acetamides with yields exceeding 80% under mild conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Acetyl nitrate’s mild nitration capability is pivotal in synthesizing nitrofurans, a class of antimicrobial agents. A 2025 continuous flow platform produced nitrofurfural from furfural in under five minutes, achieving >90% yield. This intermediate was subsequently converted to drugs like nitrofurantoin and nifuroxazide, underscoring its industrial relevance .

Table 3: Nitrofuran Pharmaceuticals Synthesized via Acetyl Nitrate

DrugApplicationYield
NitrofurantoinUrinary tract infections92%
NifurtimoxChagas disease treatment88%

Mechanistic Insights in Menke Nitration

Studies on Menke nitration revealed that acetyl nitrate’s electrophilic nitronium ion (NO₂⁺) interacts with aromatic rings through a concerted mechanism. Solvent polarity critically influences regioselectivity, with acetic acid (ε = 6.2) optimizing C-6 nitration in indole derivatives .

HazardPrecaution
Explosive decompositionAvoid heating, use in situ generation
CorrosivityWear acid-resistant gloves and goggles

Environmental Impact and Degradation

Acetyl nitrate’s hydrolysis releases nitric acid, contributing to soil and water acidification. Atmospheric release may also generate reactive nitrogen species (RNS), potentially exacerbating tropospheric ozone formation . Recent studies advocate for closed-loop systems in industrial applications to mitigate environmental discharge .

Recent Advances and Future Perspectives

The advent of continuous flow technology has revitalized acetyl nitrate’s role in green chemistry. Future research directions include:

  • Developing immobilized catalysts to enhance reaction efficiency.

  • Exploring biocatalytic routes for nitrate group transfer.

  • Expanding its use in polymer chemistry for nitro-functionalized materials.

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